MZ1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

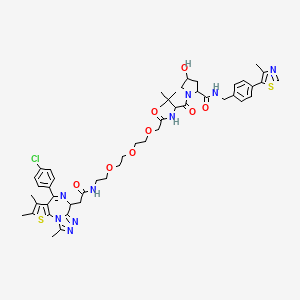

1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H60ClN9O8S2/c1-28-30(3)69-48-41(28)42(33-12-14-35(50)15-13-33)54-37(45-57-56-31(4)59(45)48)23-39(61)51-16-17-65-18-19-66-20-21-67-26-40(62)55-44(49(5,6)7)47(64)58-25-36(60)22-38(58)46(63)52-24-32-8-10-34(11-9-32)43-29(2)53-27-68-43/h8-15,27,36-38,44,60H,16-26H2,1-7H3,(H,51,61)(H,52,63)(H,55,62) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAMRJLIOCHJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H60ClN9O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1002.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MZ1 PROTAC: A Technical Guide for Researchers

An In-depth Analysis of a Pioneering BET Degrader for Drug Development Professionals

MZ1, a pioneering Proteolysis Targeting Chimera (PROTAC), has emerged as a critical tool in the field of targeted protein degradation. Its ability to selectively induce the degradation of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, has paved the way for novel therapeutic strategies against cancer and other diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

The Architecture of a Ternary Complex Inducer

This compound is a heterobifunctional molecule meticulously designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). It is composed of three key components:

-

A Ligand for the Target Protein: this compound incorporates JQ1, a potent and well-characterized small-molecule inhibitor of the BET family of proteins. JQ1 binds with high affinity to the acetyl-lysine binding pockets (bromodomains) of BET proteins, including BRD2, BRD3, and BRD4.

-

A Ligand for an E3 Ubiquitin Ligase: To recruit the UPS, this compound contains a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This component of this compound engages the VHL protein, a key component of the Cullin-RING E3 ubiquitin ligase (CRL) complex.

-

A Flexible Linker: These two ligands are connected by a polyethylene glycol (PEG)-based linker. The linker's length and flexibility are crucial for enabling the simultaneous binding of this compound to both the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

The Catalytic Cycle of this compound-Mediated Degradation

The primary mechanism of action of this compound is a catalytic cycle that leads to the ubiquitination and subsequent degradation of its target protein. This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound first binds to both a BET protein (e.g., BRD4) and the VHL E3 ligase, bringing them into close proximity to form a key intermediate known as the ternary complex (BRD4-MZ1-VHL).[1][2] The formation of this complex is a critical and often rate-limiting step in the degradation process. The stability and conformation of this ternary complex are influenced by cooperative interactions between all three components.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the VHL E3 ligase, now in close proximity to BRD4, facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.

-

Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.

-

Release and Re-engagement: Following the degradation of the target protein, this compound is released from the complex and can proceed to bind to another BRD4 protein and VHL E3 ligase, initiating another round of degradation. This catalytic nature allows substoichiometric amounts of this compound to induce the degradation of a significant amount of the target protein.

Below is a graphical representation of the catalytic cycle of this compound.

Quantitative Data

The efficacy of this compound is underpinned by its binding affinities to its target and E3 ligase, as well as its efficiency in inducing protein degradation. The following tables summarize key quantitative data for this compound.

Table 1: Binding Affinities of this compound

| Complex | Kd (nM) | Method | Reference |

| This compound : BRD2 (BD1/BD2) | 307 / 228 | Not Specified | [1] |

| This compound : BRD3 (BD1/BD2) | 119 / 115 | Not Specified | [1] |

| This compound : BRD4 (BD1/BD2) | 382 / 120 | Not Specified | [1] |

| This compound : VCB | 66 | ITC | [1] |

| VCB : this compound:BRD4BD2 (Ternary) | 3.7 | ITC | [1] |

VCB: VHL-ElonginC-ElonginB complex

Table 2: Degradation Efficiency of this compound in Various Cell Lines

| Cell Line | Target | DC50 (nM) | Dmax (%) | Time (h) | Reference |

| HeLa | BRD4 | ~9.8 | >95 | 24 | [1] |

| H661 | BRD4 | 8 | Not Specified | Not Specified | [3] |

| H838 | BRD4 | 23 | Not Specified | Not Specified | [3] |

| Mv4-11 (AML) | BRD4 | Not Specified | Not Specified | Not Specified | [3] |

| HL-60 (AML) | BRD4 | Not Specified | Not Specified | Not Specified | [1] |

| 22Rv1 | BRD4 | ~25 | >90 | 24 | [1] |

DC50: Concentration for 50% degradation; Dmax: Maximum degradation

Experimental Protocols

To aid researchers in the study of this compound and other PROTACs, this section provides detailed methodologies for key experiments.

Western Blot for BRD4 Degradation

This protocol describes how to assess the degradation of BRD4 in cultured cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HeLa, 22Rv1)

-

This compound PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Compound Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a DMSO vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against BRD4 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.

In-Vitro Ubiquitination Assay

This assay determines the ability of the this compound-induced ternary complex to facilitate the ubiquitination of BRD4.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant human ubiquitin

-

Recombinant human VHL-ElonginB-ElonginC (VBC) complex

-

Recombinant human BRD4 (full-length or bromodomain)

-

This compound PROTAC

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels

-

Anti-BRD4 antibody for Western blotting

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer:

-

E1 enzyme (e.g., 100 nM)

-

E2 enzyme (e.g., 500 nM)

-

Ubiquitin (e.g., 10 µM)

-

VBC complex (e.g., 200 nM)

-

BRD4 (e.g., 200 nM)

-

This compound (at desired concentrations, e.g., 1 µM) or DMSO control

-

-

Initiate Reaction: Add ATP to a final concentration of 2 mM to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop Reaction: Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-BRD4 antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated BRD4 should be observed in the presence of this compound.

Visualizing Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow.

Conclusion

This compound serves as a powerful exemplar of the potential of PROTAC technology. Its well-defined mechanism of action, characterized by the formation of a ternary complex and subsequent ubiquitination and degradation of BRD4, provides a solid foundation for the rational design of next-generation protein degraders. The quantitative data and experimental protocols presented in this guide offer researchers the necessary tools to further investigate the intricate biology of this compound and to accelerate the development of novel therapeutics based on targeted protein degradation.

References

The Core Mechanism of MZ1-Induced BRD4 Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field, acting as bifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific proteins of interest. MZ1 is a pioneering PROTAC that selectively induces the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of gene expression implicated in cancer and inflammation. This technical guide provides a comprehensive overview of the core mechanism by which this compound mediates the degradation of BRD4, detailing the molecular interactions, key biological processes, and the experimental methodologies used to elucidate this pathway.

The Mechanism of Action: A Step-by-Step Breakdown

This compound orchestrates the degradation of BRD4 through a sophisticated, multi-step process that leverages the cell's ubiquitin-proteasome system. The entire process can be conceptualized as a catalytic cycle where one molecule of this compound can induce the degradation of multiple BRD4 molecules.

Ternary Complex Formation: The Critical Handshake

The cornerstone of this compound's activity is its ability to induce and stabilize a ternary complex comprising BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] this compound achieves this through its heterobifunctional design: one end of the molecule contains a ligand that binds to the bromodomain of BRD4, while the other end features a ligand that recruits VHL.[2][3]

The formation of this BRD4-MZ1-VHL complex is not merely a simple tethering. Structural studies have revealed that the interactions within the ternary complex are highly cooperative, meaning the binding of this compound to both proteins simultaneously is stronger than the individual binary interactions.[1][2] This cooperativity is crucial for the stability and efficacy of the degradation process. The linker connecting the two ligands in this compound plays a critical role in optimizing the orientation and proximity of BRD4 and VHL, facilitating favorable protein-protein interactions between them.[4]

Ubiquitination: Tagging for Destruction

Once the stable ternary complex is formed, the E3 ubiquitin ligase VHL is brought into close proximity to BRD4. This proximity allows VHL to function as a scaffold, recruiting an E2 ubiquitin-conjugating enzyme loaded with ubiquitin. The E2 enzyme then catalyzes the transfer of ubiquitin molecules to specific lysine residues on the surface of BRD4.[5] This process is repeated, leading to the formation of a polyubiquitin chain on BRD4, which acts as a degradation signal.[5]

Proteasomal Degradation: The Final Step

The polyubiquitinated BRD4 is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation.[6] The proteasome unfolds the tagged BRD4 and proteolytically cleaves it into small peptides. This compound and the VHL E3 ligase are not consumed in this process and are released to initiate another round of BRD4 degradation, highlighting the catalytic nature of PROTACs.[3]

Quantitative Data Summary

The efficacy of this compound is underpinned by its favorable binding affinities and degradation potency. The following tables summarize key quantitative data from various studies.

Table 1: Binary and Ternary Complex Binding Affinities (Kd)

| Interacting Molecules | Kd (nM) | Experimental Method |

| This compound : BRD4 (BD2) | 15 | Isothermal Titration Calorimetry (ITC) |

| This compound : VCB Complex | 66 | Isothermal Titration Calorimetry (ITC) |

| BRD4(BD2)-MZ1 : VCB Complex | 3.7 | Isothermal Titration Calorimetry (ITC) |

VCB Complex: VHL, Elongin C, and Elongin B.

Table 2: Cellular Degradation Potency (DC50) and Inhibitory Concentration (IC50)

| Cell Line | DC50 (nM) for BRD4 | IC50 (nM) |

| HeLa | ~10 | Not Reported |

| 22Rv1 | ~20 | Not Reported |

| RS4;11 | Not Reported | 4.9 |

| 697 | Not Reported | 9.8 |

DC50 is the concentration of the compound required to degrade 50% of the target protein. IC50 is the concentration of the compound that inhibits a biological process by 50%.

Detailed Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Experimental Workflow: From Target Engagement to Degradation

Western Blotting for BRD4 Degradation

Objective: To quantify the reduction in BRD4 protein levels following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, 22Rv1) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the BRD4 signal. Quantify band intensities using densitometry software.[7]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the this compound-dependent interaction between BRD4 and VHL in a cellular context.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound or a control for a short duration (e.g., 2-4 hours) to capture the ternary complex. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

-

Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an antibody against either BRD4 or VHL overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against BRD4, VHL, and a negative control protein. An increased amount of the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates the formation of the ternary complex.

In Vitro Ubiquitination Assay

Objective: To directly demonstrate the ubiquitination of BRD4 in the presence of this compound and the VHL E3 ligase machinery.

Methodology:

-

Reaction Mixture: Assemble a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, recombinant BRD4, the VHL-ElonginB-ElonginC (VCB) complex, and this compound or a vehicle control.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the reaction products by Western blotting using an anti-BRD4 antibody. The appearance of higher molecular weight bands corresponding to polyubiquitinated BRD4 in the this compound-treated reaction confirms its ubiquitination.

Mass Spectrometry for Ubiquitination Site Identification

Objective: To identify the specific lysine residues on BRD4 that are ubiquitinated upon this compound treatment.

Methodology:

-

Sample Preparation: Perform an in-gel or in-solution digest of the ubiquitinated BRD4 protein band (obtained from an in vitro ubiquitination assay or from immunoprecipitated BRD4 from this compound-treated cells) with trypsin. Trypsin cleaves after lysine and arginine residues, but not at a ubiquitinated lysine, leaving a di-glycine (GG) remnant attached to the modified lysine.

-

Enrichment of Ubiquitinated Peptides: Enrich for the GG-modified peptides using an antibody that specifically recognizes the K-ε-GG remnant.

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation pattern (MS/MS spectrum) can be used to determine the amino acid sequence of the peptide and pinpoint the exact location of the GG modification on a lysine residue.

-

Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the ubiquitinated peptides and map the sites of ubiquitination on BRD4.[8][9][10]

Conclusion

This compound-induced degradation of BRD4 is a well-orchestrated process initiated by the cooperative formation of a ternary complex with the VHL E3 ubiquitin ligase. This proximity-induced ubiquitination marks BRD4 for proteasomal degradation, leading to its selective clearance from the cell. The methodologies outlined in this guide provide a robust framework for researchers to investigate and characterize the activity of PROTACs like this compound. A thorough understanding of this core mechanism is essential for the rational design and development of next-generation protein degraders with improved potency, selectivity, and therapeutic potential.

References

- 1. pelagobio.com [pelagobio.com]

- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Large-scale identification of ubiquitination sites by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Large-scale identification of ubiquitination sites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of MZ1: A Technical Guide

MZ1 is a pioneering molecule in the field of targeted protein degradation. As a Proteolysis Targeting Chimera (PROTAC), it represents a novel therapeutic modality designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in drug development.

Introduction to this compound: A Selective BRD4 Degrader

This compound was developed by the laboratory of Alessio Ciulli at the University of Dundee. It is a heterobifunctional molecule designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, with a marked preference for Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is a key epigenetic reader protein implicated in the regulation of oncogenes such as c-Myc, making it a prime target for cancer therapy.[2][3]

This compound's design is a quintessential example of PROTAC technology. It consists of three key components:

-

A ligand for the target protein: this compound incorporates JQ1, a well-characterized small molecule inhibitor that binds to the bromodomains of all BET proteins (BRD2, BRD3, and BRD4).[4][5]

-

A ligand for an E3 ubiquitin ligase: this compound contains a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5]

-

A chemical linker: These two ligands are connected by a polyethylene glycol (PEG) linker.[6]

This tripartite structure allows this compound to act as a molecular bridge, bringing BRD4 into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the cell's natural disposal system, the proteasome.[1][2] A key innovation of this compound was the unexpected discovery that despite the pan-BET binding of JQ1, this compound preferentially degrades BRD4 over BRD2 and BRD3.[1][4]

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinities (Kd) of this compound

The binding affinities of this compound to its target bromodomains and the VHL E3 ligase have been determined using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

| Target Protein/Complex | Method | Kd (nM) | Reference |

| BRD2 (BD1) | ITC | 307 | [7] |

| BRD2 (BD2) | ITC | 228 | [7] |

| BRD3 (BD1) | ITC | 119 | [7] |

| BRD3 (BD2) | ITC | 115 | [7] |

| BRD4 (BD1) | ITC | 39 | [7] |

| BRD4 (BD2) | ITC | 15 | [1][7] |

| VHL-ElonginB-ElonginC (VCB) | ITC | 66 | [1] |

| VCB:this compound:BRD4BD2 (Ternary Complex) | ITC | 3.7 | [1] |

Table 2: Cellular Degradation Potency (DC50) and Maximum Degradation (Dmax) of this compound

The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are crucial parameters to assess the cellular activity of a PROTAC. These values are typically determined by Western blot analysis.

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |

| H661 | BRD4 | 8 | Not Reported | [4] |

| H838 | BRD4 | 23 | Not Reported | [4] |

| HeLa | BRD4 | ~100 (for complete degradation) | >90 | [4] |

| HeLa | BRD2 | >1000 | Not Reported | [4] |

| HeLa | BRD3 | >1000 | Not Reported | [4] |

| MV4-11 (AML) | BRD4 | Not Reported | Not Reported | [2] |

| HL-60 (AML) | BRD4 | Not Reported | Not Reported | [2] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: The Ubiquitin-Proteasome System

The signaling pathway hijacked by this compound is the endogenous ubiquitin-proteasome system. The following diagram illustrates this process.

Caption: Mechanism of this compound-induced BRD4 degradation via the ubiquitin-proteasome pathway.

General Experimental Workflow for PROTAC Characterization

The following diagram outlines a typical experimental workflow to characterize a PROTAC like this compound.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. BRD4 PROTAC degrader this compound exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The bromodomain and extra-terminal domain degrader this compound exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MZ 1 | Active Degraders: R&D Systems [rndsystems.com]

- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

An In-depth Technical Guide to MZ1 Target Protein Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MZ1 is a pioneering chemical probe in the field of targeted protein degradation. It is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to selectively eliminate proteins of interest. This compound has been instrumental in elucidating the principles of PROTAC-mediated degradation and serves as a valuable tool for studying the biological roles of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This guide provides a comprehensive overview of this compound's binding characteristics, selectivity, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound operates by forming a ternary complex between its target protein and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2] The molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[1]

The key components of this compound's mechanism are:

-

Target Binding: this compound contains a ligand, derived from the pan-BET inhibitor JQ1, that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[1]

-

E3 Ligase Recruitment: this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, effectively recruiting this enzyme.[1]

-

Ternary Complex Formation: The simultaneous binding of this compound to a BET protein and VHL results in the formation of a stable ternary complex (BET-MZ1-VHL). The stability and cooperativity of this complex are crucial for efficient degradation.[3]

-

Ubiquitination and Degradation: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced protein degradation and a general experimental workflow for its characterization.

Caption: this compound forms a ternary complex with BRD4 and the VHL E3 ligase, leading to BRD4 ubiquitination and subsequent degradation by the proteasome.

Caption: A typical workflow for characterizing this compound involves a series of biochemical and cell-based assays to determine its binding, degradation, and phenotypic effects.

Data Presentation

Table 1: Binding Affinities (Kd) of this compound

This table summarizes the dissociation constants (Kd) of this compound for various bromodomains and the VHL E3 ligase, as determined by Isothermal Titration Calorimetry (ITC). Lower Kd values indicate higher binding affinity.

| Target Protein | Bromodomain | Kd (nM) | Reference |

| BRD2 | BD1 | 62 | [1] |

| BD2 | 60 | [1] | |

| BRD3 | BD1 | 21 | [1] |

| BD2 | 13 | [1] | |

| BRD4 | BD1 | 39 | [1] |

| BD2 | 15 | [1] | |

| VHL Complex (VCB) | - | 66 | [1] |

Table 2: Ternary Complex Formation and Degradation Data

This table presents data related to the formation of the ternary complex and the subsequent degradation of BET proteins induced by this compound.

| Parameter | Target | Value | Cell Line | Reference |

| Ternary Complex Kd (nM) | BRD4BD2-MZ1-VCB | 3.7 | - | [1] |

| DC50 (nM) | BRD4 | 2-20 | Varies | [1] |

| BRD2 | ~10-fold higher than BRD4 | Varies | [1] | |

| BRD3 | ~10-fold higher than BRD4 | Varies | [1] | |

| Dmax | BRD4 | >90% | HeLa | [4] |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation observed.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to its target proteins (BET bromodomains) and the VHL E3 ligase.

Materials:

-

Purified recombinant BET bromodomain proteins and VHL-ElonginB-ElonginC (VCB) complex.

-

This compound compound.

-

ITC instrument (e.g., Malvern MicroCal).

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified proteins against the ITC buffer to ensure buffer matching.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO) and then dilute it in the ITC buffer to the desired concentration. The final DMSO concentration should be matched in both the protein and ligand solutions and kept low (<5%).

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample and reference cells with detergent and water.

-

-

Loading the Instrument:

-

Load the protein solution (e.g., 10-20 µM) into the sample cell.

-

Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

-

-

Titration:

-

Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Western Blot for Protein Degradation

Objective: To quantify the degradation of target proteins (BRD2, BRD3, BRD4) in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HeLa, MV4-11).

-

This compound compound and DMSO (vehicle control).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, and a loading control like anti-GAPDH or anti-tubulin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (and a DMSO control) for a specified time (e.g., 2, 4, 8, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software and normalize them to the loading control.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To detect and quantify the formation of the BRD4-MZ1-VHL ternary complex in a homogeneous assay format.

Materials:

-

Tagged recombinant proteins: e.g., His-tagged VCB and GST-tagged BRD4 bromodomain.

-

This compound compound.

-

TR-FRET detection reagents: e.g., terbium-labeled anti-His antibody (donor) and a fluorescently labeled anti-GST antibody (acceptor).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Microplate reader with TR-FRET capability.

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a mixture of the tagged proteins and the detection antibodies in the assay buffer.

-

-

Assay Procedure:

-

Add the this compound dilutions to the wells of a microplate.

-

Add the protein/antibody mixture to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (e.g., emission at acceptor wavelength / emission at donor wavelength).

-

Plot the TR-FRET ratio against the this compound concentration to generate a dose-response curve.

-

AlphaLISA for Protein-Protein Interactions

Objective: To measure the interaction between BRD4 and VHL in the presence of this compound.

Materials:

-

Biotinylated BRD4 and GST-tagged VCB.

-

This compound compound.

-

AlphaLISA acceptor beads conjugated to an anti-GST antibody.

-

Streptavidin-coated donor beads.

-

Assay buffer.

-

AlphaScreen-compatible microplate reader.

Protocol:

-

Assay Setup:

-

Add this compound dilutions to the wells of a microplate.

-

Add the biotinylated BRD4 and GST-tagged VCB.

-

Add the anti-GST acceptor beads and incubate.

-

Add the streptavidin donor beads and incubate in the dark.

-

-

Signal Detection:

-

Read the plate on an AlphaScreen reader.

-

-

Data Analysis:

-

Plot the AlphaLISA signal against the this compound concentration.

-

Conclusion

This compound is a well-characterized PROTAC that serves as a powerful tool for studying the degradation of BET proteins. Its selectivity for BRD4 over other BET family members, driven by the cooperative formation of a stable ternary complex with VHL, has provided valuable insights into the principles of targeted protein degradation. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other PROTAC molecules, enabling further advancements in this exciting therapeutic modality.

References

The Molecular Handshake: How MZ1 Recruits the VHL E3 Ligase for Targeted Protein Degradation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. A prime exemplar of this class, MZ1, effectively targets the BET family protein BRD4 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides an in-depth technical examination of the core mechanism: the recruitment of the VHL E3 ligase by this compound. We will dissect the structural underpinnings of the ternary complex, present key quantitative data on binding and degradation, detail relevant experimental protocols, and visualize the critical molecular interactions and pathways.

The Ternary Complex: A Foundation of Induced Proximity

The fundamental mechanism of this compound action relies on its ability to act as a molecular bridge, simultaneously binding both the target protein (BRD4) and the VHL E3 ligase. This forms a transient "ternary complex" (Target:PROTAC:E3 Ligase), which is the crucial intermediate for subsequent target ubiquitination and degradation.

This compound is a heterobifunctional molecule composed of three key parts: a ligand for the target protein (JQ1, a pan-BET inhibitor), a ligand for the E3 ligase (VH032, a VHL-specific ligand), and a chemical linker connecting the two.[1] The formation of the BRD4:this compound:VHL ternary complex is not merely a sum of its parts; it is a highly cooperative event.[1][2]

Structural Basis of Recruitment

The crystal structure of the BRD4 bromodomain 2 (BRD4BD2) in complex with this compound and the VHL-ElonginC-ElonginB (VCB) complex provides a high-resolution snapshot of this molecular handshake.[1] The structure reveals that this compound is "sandwiched" between BRD4BD2 and VHL, inducing extensive new protein-protein and protein-ligand contacts.[1][3]

Key features of the ternary complex structure include:

-

Induced Protein-Protein Interactions: this compound's presence creates a novel interface between BRD4BD2 and VHL, burying a significant surface area of 688 Ų.[1] This interface is characterized by both hydrophobic and electrostatic interactions.

-

Hydrophobic Core: A "hydrophobic base" is formed by key contacts, notably involving Trp374 from the "WPF shelf" of BRD4BD2 interacting with Arg69, Pro71, and Tyr112 of VHL.[1]

-

Ligand Conformation: Within the complex, the this compound molecule folds upon itself, allowing its two "warheads" (JQ1 and VH032) to simultaneously occupy their respective binding pockets on BRD4 and VHL.[1][3]

This induced proximity and the specific orientation of the recruited BRD4 relative to the E3 ligase machinery are critical for the subsequent enzymatic steps.

Figure 1: Logical diagram of this compound-mediated ternary complex formation.

Cooperativity: The Whole is Greater than the Sum of its Parts

A key concept in PROTAC efficacy is cooperativity (α). This term describes how the binding of one protein to the PROTAC influences the binding of the second protein.

-

Positive Cooperativity (α > 1): The formation of the binary complex (e.g., VHL:this compound) enhances the binding affinity for the second protein (BRD4), leading to a more stable ternary complex than would be expected from the individual binding affinities.

-

Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second.

-

No Cooperativity (α = 1): The bindings are independent events.

This compound exhibits marked positive cooperativity in forming the ternary complex with BRD4BD2 and VHL.[2][4] This cooperativity is isoform-specific and is a key determinant of this compound's preferential degradation of BRD4 over its paralogs, BRD2 and BRD3, despite the JQ1 warhead being a pan-BET inhibitor.[1][5] The structural basis for this selectivity lies in subtle amino acid differences in the induced protein-protein interface. For instance, a single amino acid difference in the ZA loop of BRD3BD2 (Glu344) compared to the corresponding glycine in BRD4BD2 (Gly386) is proposed to cause a steric clash that destabilizes the ternary complex with BRD3.[5]

Figure 2: Signaling pathway of this compound-induced BRD4 degradation.

Quantitative Analysis of this compound-VHL Interaction

The recruitment of VHL by this compound and the subsequent formation of the ternary complex have been extensively characterized using various biophysical techniques. The data consistently demonstrate high-affinity interactions and significant cooperativity.

Binding Affinities and Cooperativity

The following table summarizes key binding and degradation data for this compound.

| Interaction | Technique | Parameter | Value | Reference |

| This compound : VHL | ITC | KD | 59 nM | [4] |

| This compound : VHL | SPR | KD | 29 nM | [4] |

| This compound : BRD4BD2 | ITC | KD | 4 nM | [4] |

| This compound : BRD4BD2 | SPR | KD | 1 nM | [4] |

| VHL : (this compound:BRD4BD2) | ITC | KD | 4 nM | [4] |

| Ternary Complex Cooperativity (α) | ITC | α | 15 | [4] |

| Ternary Complex Cooperativity (α) | SPR | α | 26 | [4] |

Cellular Degradation Potency

| Cell Line | Parameter | Value | Reference |

| H661 | DC50 (BRD4) | 8 nM | |

| H838 | DC50 (BRD4) | 23 nM | |

| HeLa | Conc. for complete BRD4 degradation | 100 nM | |

| Mv4-11 (AML) | pEC50 | 7.6 |

From Recruitment to Degradation: The Ubiquitination Cascade

The formation of the ternary complex is the initiating event that ultimately leads to BRD4 degradation. By bringing BRD4 into close proximity with the VHL E3 ligase complex (part of the larger Cullin 2 RING E3 ligase, CRL2VHL), this compound effectively positions BRD4 as a "neo-substrate" for ubiquitination.[6]

Cryo-electron microscopy (cryo-EM) structures of the entire CRL2VHL ligase in complex with this compound, BRD4BD2, and the ubiquitin-conjugating enzyme (E2) have provided unprecedented insights into this process.[6][7] These studies show that this compound orients BRD4BD2 favorably towards the E2 active site, positioning specific lysine residues for optimal ubiquitin transfer.[2][6] Mass spectrometry analysis has identified a "ubiquitination zone" on BRD4BD2, with Lys456 being a particularly critical residue for efficient ubiquitination and subsequent degradation.[6][7]

Key Experimental Protocols

Reproducing and building upon the findings related to this compound requires robust experimental methods. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

Purpose: To determine the thermodynamic parameters of binding interactions (KD, ΔH, ΔS) and calculate cooperativity.

Methodology:

-

Protein Preparation: Express and purify VCB (VHL-ElonginC-ElonginB) complex and BRD4 bromodomains. Ensure proteins are buffer-exchanged into the same ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Sample Preparation:

-

Binary Titration (this compound into VCB): Load the ITC cell with VCB protein (e.g., 10-20 µM). Load the injection syringe with this compound (e.g., 100-200 µM) dissolved in the final dialysis buffer containing matching DMSO concentration.

-

Ternary Titration (VCB into this compound:BRD4BD2): Load the ITC cell with a pre-formed complex of this compound and BRD4BD2 (e.g., 10-20 µM each). Load the injection syringe with VCB (e.g., 100-200 µM).

-

-

Instrumentation: Use a MicroCal ITC200 or equivalent instrument, equilibrated at 25°C.

-

Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow a return to baseline.

-

Data Analysis: Integrate the raw titration data to obtain the enthalpy change (ΔH) for each injection. Fit the resulting binding isotherm to a one-site binding model using the manufacturer's software (e.g., Origin) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

Cooperativity Calculation: Cooperativity (α) is calculated as the ratio of the binary KD (this compound binding to VCB) to the ternary KD (VCB binding to the pre-formed this compound:BRD4BD2 complex).[4]

Figure 3: Workflow for Isothermal Titration Calorimetry (ITC) experiments.

Surface Plasmon Resonance (SPR)

Purpose: To measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation in real-time.

Methodology:

-

Surface Preparation: Immobilize a capture antibody (e.g., anti-GST) on a CM5 sensor chip. Capture GST-tagged VCB complex onto the surface.

-

Binary Interaction (this compound:VCB):

-

Flow a series of concentrations of this compound over the VCB-captured surface.

-

Use a reference flow cell to subtract non-specific binding.

-

Monitor the association and dissociation phases.

-

-

Ternary Interaction (VCB:this compound:BRD4BD2):

-

Prepare analytes consisting of a fixed concentration of BRD4BD2 pre-incubated with a range of this compound concentrations.

-

Flow these pre-formed complexes over the VCB-captured surface.

-

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using analysis software (e.g., Biacore Evaluation Software) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (KD = koff/kon).[5]

Cellular Degradation Assay (Western Blot)

Purpose: To quantify the reduction in target protein levels within cells following PROTAC treatment.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, H661) and allow them to adhere overnight.

-

Treatment: Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blot:

-

Separate 20-30 µg of total protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-Actin).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of remaining BRD4 relative to the vehicle control and plot the dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded).[8]

Conclusion

The recruitment of the VHL E3 ligase by this compound is a structurally defined and highly cooperative process that serves as a paradigm for the mechanism of action of PROTAC degraders. The formation of a stable ternary complex, driven by induced protein-protein interactions, effectively delivers the BRD4 target protein to the cellular degradation machinery. A thorough understanding of the biophysical principles, structural biology, and cellular consequences of this recruitment is essential for the rational design and optimization of next-generation targeted protein degraders. The quantitative data and experimental protocols provided herein offer a comprehensive guide for researchers and drug developers working to harness this powerful therapeutic modality.

References

- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. portlandpress.com [portlandpress.com]

- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Degradation of BRD4 by MZ1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the selectivity of the PROTAC (Proteolysis-Targeting Chimera) MZ1 for Bromodomain-containing protein 4 (BRD4) over its closely related family members, BRD2 and BRD3. This compound, a molecule that links the pan-BET bromodomain inhibitor JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has emerged as a critical tool for studying the specific functions of BRD4.[1] This document details the quantitative data underpinning this selectivity, the experimental protocols to measure it, and the signaling pathways involved.

Executive Summary

This compound induces the degradation of BET proteins by hijacking the cell's natural protein disposal system. It forms a ternary complex with a target bromodomain and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. While the JQ1 component of this compound binds to the bromodomains of BRD2, BRD3, and BRD4 with similar affinity, this compound exhibits a remarkable and unexpected selectivity for the degradation of BRD4. This selectivity is not driven by binary binding affinity but rather by the cooperativity and stability of the ternary complex formed between this compound, VHL, and the respective bromodomains. Specifically, the ternary complex with the second bromodomain (BD2) of BRD4 is significantly more stable and forms more cooperatively than the corresponding complexes with BRD2 and BRD3, leading to preferential and more efficient degradation of BRD4.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of this compound for BRD4 is evident from various quantitative measurements, including binding affinities (Kd) of the PROTAC to the isolated bromodomains, and the half-maximal degradation concentration (DC50) in cellular assays.

| Target Protein | Bromodomain | Binding Affinity (Kd) in nM | Source |

| BRD4 | BD1 | 382 | |

| BD2 | 120 | ||

| BRD2 | BD1 | 307 | |

| BD2 | 228 | ||

| BRD3 | BD1 | 119 | |

| BD2 | 115 |

Table 1: Binary binding affinities of this compound to the individual bromodomains of BRD2, BRD3, and BRD4 as determined by Isothermal Titration Calorimetry (ITC).

| Cell Line | Target Protein | DC50 (nM) | Source |

| HeLa | BRD4 | ~25 | [1] |

| BRD2 | >1000 | [1] | |

| BRD3 | ~500 | [1] | |

| 22Rv1 | BRD4 | 13 | |

| BRD2 | 806 | ||

| BRD3 | 175 |

Table 2: Cellular degradation potency (DC50) of this compound for BRD2, BRD3, and BRD4 in different cell lines after a 24-hour treatment, as determined by Western Blotting.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the seminal studies that first characterized the selectivity of this compound.

Isothermal Titration Calorimetry (ITC)

ITC is employed to measure the thermodynamic parameters of this compound binding to isolated bromodomains.

Materials:

-

Purified recombinant bromodomain proteins (BRD2, BRD3, BRD4; BD1 and BD2 domains)

-

This compound

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

Microcalorimeter (e.g., Malvern Panalytical MicroCal iTC200)

Protocol:

-

Prepare the bromodomain solution to a final concentration of 20-50 µM in ITC buffer.

-

Prepare the this compound solution to a final concentration of 200-500 µM in the same ITC buffer. Degas both solutions.

-

Load the bromodomain solution into the sample cell of the microcalorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experiment temperature to 25 °C.

-

Perform an initial injection of 0.4 µL followed by a series of 19-27 subsequent injections of 1.5-2 µL of this compound into the sample cell, with a spacing of 150 seconds between injections.

-

Record the heat changes upon each injection.

-

Analyze the data using the instrument's software, fitting to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Western Blotting for Protein Degradation

This method is used to quantify the reduction in cellular protein levels following this compound treatment.

Materials:

-

HeLa or other suitable human cell lines

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) or with DMSO for the desired time period (e.g., 2, 4, 8, 16, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the total protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4 °C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control to determine the percentage of protein degradation relative to the DMSO-treated control.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

References

The PROTAC Degrader MZ1: A Foundational Guide to its Role in Cancer Biology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MZ1 is a pioneering molecule in the field of targeted protein degradation, specifically classified as a Proteolysis Targeting Chimera (PROTAC). It has garnered significant attention in cancer biology for its ability to selectively induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, with a notable preference for BRD4.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its anti-cancer effects. Furthermore, this document presents visual representations of the critical signaling pathways and experimental workflows associated with this compound research.

Introduction to this compound: A BRD4-Targeting PROTAC

This compound is a heterobifunctional small molecule constructed by linking JQ1, a known pan-BET bromodomain inhibitor, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This design allows this compound to act as a molecular bridge, bringing BRD4 into close proximity with the VHL E3 ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of BRD4.[3][4]

Unlike traditional inhibitors that merely block the function of a target protein, this compound actively removes the protein from the cellular environment. This catalytic mode of action offers the potential for more sustained and profound pharmacological effects. Research has demonstrated that this compound potently and rapidly induces the degradation of BRD4, and to a lesser extent, BRD2 and BRD3.[2][5]

Mechanism of Action

The primary mechanism of action of this compound involves the formation of a ternary complex between the target BET protein (primarily BRD4), this compound, and the VHL E3 ubiquitin ligase.[6][7] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated BRD4 is then recognized and degraded by the proteasome.[3][4]

dot

Figure 1: Mechanism of action of this compound in inducing BRD4 degradation.

Anti-Cancer Activity of this compound

This compound has demonstrated significant anti-tumor effects across a range of cancer types in preclinical models. Its activity is primarily attributed to the downregulation of oncogenic transcriptional programs that are dependent on BRD4.

Glioblastoma (GBM)

In glioblastoma models, this compound has been shown to reduce the proliferation of GBM cells by degrading BRD4.[3] This leads to cell cycle arrest and apoptosis.[3][8] In vivo studies using xenograft models have demonstrated that this compound administration results in a significant decrease in tumor size with minimal toxicity.[3]

B-Cell Acute Lymphoblastic Leukemia (B-ALL)

In B-ALL cell lines, this compound induces the degradation of BRD2, BRD3, and BRD4, leading to inhibited cell growth, apoptosis, and cell cycle arrest.[5] RNA sequencing analysis revealed that this compound significantly downregulates the expression of Cyclin D3 (CCND3), which plays a crucial role in its anti-leukemic effects.[5]

Acute Myeloid Leukemia (AML)

This compound has shown broad anti-cancer effects in various molecular subtypes of AML cell lines.[4] It inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest at the G1 phase.[4] Mechanistically, this compound treatment leads to the downregulation of the oncoprotein c-Myc and the gene ANP32B.[4]

HER2 Positive Breast Cancer

In HER2-positive breast cancer cells, this compound exhibits anti-proliferative activity and acts synergistically with the HER2-targeted therapy, trastuzumab.[9] The combination of this compound and trastuzumab significantly decreases cell proliferation, induces apoptosis, and reduces tumor volume in in vivo models.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Glioblastoma | U87 | 3.68 | [3] |

| Glioblastoma | LN229 | 0.89 | [3] |

| Glioblastoma | A172 | 0.80 | [3] |

| Glioblastoma | U251 | 0.47 | [3] |

| AML | MV4;11 | - | [1] |

| AML | HL60 | - | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Type | Animal Model | Treatment | Outcome | Reference |

| Glioblastoma | Nude mice with U87 xenografts | 12.5 mg/kg this compound, intraperitoneally, every 2 days | Significant inhibition of tumor development | [3] |

| HER2+ Breast Cancer | BALB/c nu/nu mice with BT474 xenografts | 10 mg/kg this compound, intraperitoneally, 5 days/week | Reduction in tumor progression (in combination with trastuzumab) | [9] |

| AML | Mouse leukemia model | - | Significantly decreased leukemia cell growth and increased survival time | [4] |

Downstream Signaling Pathways Affected by this compound

By degrading BRD4, this compound disrupts the transcriptional regulation of several key oncogenic pathways.

dot

Figure 2: Key downstream signaling pathways affected by this compound.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used in the foundational research of this compound.

Cell Viability and Proliferation Assays

-

CCK-8 (Cell Counting Kit-8) Assay: Used to determine the half-maximal inhibitory concentration (IC50) of this compound.[3][5]

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with varying concentrations of this compound.

-

Following a 48-72 hour incubation, CCK-8 solution is added to each well.

-

The absorbance is measured at 450 nm using a microplate reader.

-

-

Colony Formation Assay: To assess the long-term proliferative capacity of cells.[3]

-

A low density of cells is seeded in 6-well plates.

-

Cells are treated with this compound.

-

The medium is changed every 3-4 days.

-

After 1-2 weeks, colonies are fixed with methanol and stained with crystal violet.

-

Colonies are counted.

-

-

EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay: To measure DNA synthesis and cell proliferation.[3]

-

Cells are treated with this compound.

-

EdU is added to the cell culture and incubated.

-

Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide-alkyne cycloaddition reaction.

-

The percentage of EdU-positive cells is determined by flow cytometry or fluorescence microscopy.

-

Apoptosis and Cell Cycle Analysis

-

Annexin V/PI Staining: To quantify apoptosis.[5]

-

Cells are treated with this compound.

-

Cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry.

-

-

Propidium Iodide (PI) Staining for Cell Cycle Analysis: [5]

-

Cells are treated with this compound.

-

Cells are harvested, washed, and fixed in cold 70% ethanol.

-

Fixed cells are treated with RNase A and stained with PI.

-

The DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Western Blotting

To determine the protein expression levels of BRD4 and other relevant proteins.[3][4]

-

Cells are treated with this compound and lysed.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., BRD4, PARP, c-Myc).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism.[3][9]

-

Cancer cells (e.g., U87 or BT474) are subcutaneously injected into the flank of immunodeficient mice.[3][9]

-

When tumors reach a palpable size, mice are randomized into control and treatment groups.

-

The treatment group receives intraperitoneal injections of this compound at a specified dose and schedule.

-

Tumor volume and mouse body weight are measured regularly.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for Ki-67 and BRD4).[3]

References

- 1. Pardon Our Interruption [opnme.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD4 PROTAC degrader this compound exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD4 PROTAC degrader this compound exhibits anti-B-cell acute lymphoblastic leukemia effects via targeting CCND3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound co-operates with trastuzumab in HER2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC Technology: MZ1 as a Case Study

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1][2] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs actively trigger their degradation through the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4] This approach offers several advantages, including the ability to target proteins previously considered "undruggable," the potential for a more sustained and potent biological effect, and the ability to act catalytically, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[2]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, bringing the two proteins into close proximity.[5][6] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the target protein.[7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]

This guide will provide a detailed technical overview of PROTAC technology using the well-characterized PROTAC, this compound, as a primary example. This compound targets the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][8][9]

This compound: A PROTAC Targeting BRD4

This compound is a first-in-class PROTAC that has been instrumental in elucidating the principles of PROTAC-mediated protein degradation.[2] It is synthesized by linking the pan-BET inhibitor JQ1 to a ligand for the VHL E3 ligase via a polyethylene glycol (PEG) linker.[3] JQ1 binds to the bromodomains of BET proteins, which are readers of acetylated lysine residues on histones and are involved in transcriptional regulation.[8] The VHL ligand recruits the VHL E3 ligase complex.[9]

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the formation of a cooperative ternary complex between the target BET protein (e.g., BRD4), this compound, and the VHL E3 ligase complex. This ternary complex formation is a critical step that dictates the efficiency and selectivity of protein degradation.[10] The crystal structure of the BRD4 bromodomain 2 (BD2):this compound:VHL ternary complex reveals that this compound folds to induce specific protein-protein interactions, leading to a highly stable and cooperative assembly.[8] This cooperativity is a key factor in the preferential degradation of BRD4 over other BET family members like BRD2 and BRD3.[2][10]

Once the ternary complex is formed, the VHL E3 ligase catalyzes the ubiquitination of the BRD4 protein. The polyubiquitinated BRD4 is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels.[4] This degradation of BRD4 results in the downregulation of its target genes, such as the oncogene MYC, and subsequent anti-proliferative effects in cancer cells.[3]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, including its binding affinities and degradation performance.

Table 1: Binding Affinities of this compound

| Complex | Assay | Kd (nM) | Reference |

| This compound : BRD4BD2 | ITC | 15 | [2] |

| This compound : VCB | ITC | 66 | [2] |

| BRD4BD2:this compound:VCB (Ternary) | ITC | 3.7 | [2] |

| This compound : BRD2BD1 | ITC | 307 | [11] |

| This compound : BRD2BD2 | ITC | 228 | [11] |

| This compound : BRD3BD1 | ITC | 119 | [11] |

| This compound : BRD3BD2 | ITC | 115 | [11] |

| This compound : BRD4BD1 | ITC | 382 | [11] |

| This compound : BRD4BD2 | SPR | ~2 | [1] |

| This compound : VHL | SPR | ~70 | [1] |

*VCB refers to the VHL-ElonginC-ElonginB complex.

Table 2: Degradation Performance of this compound

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |

| H661 | BRD4 | 8 | Not Reported | |

| H838 | BRD4 | 23 | Not Reported | |

| HeLa | BRD4 | 2-20 (cell line dependent) | >90 | [2] |

| HeLa | BRD2 | ~10-fold higher than BRD4 | Incomplete | [2] |

| HeLa | BRD3 | ~10-fold higher than BRD4 | Incomplete | [2] |

| Mv4-11 (AML) | BRD4 | Not Reported | Not Reported |

*DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. *Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize PROTACs like this compound are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to measure the thermodynamic parameters of binding interactions in solution, including binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[6][12]

Protocol for Binary and Ternary Complex Formation:

-

Protein and Ligand Preparation:

-

Express and purify the target protein (e.g., BRD4 bromodomains) and the E3 ligase complex (e.g., VCB) to high purity.

-

Dissolve this compound in the same buffer as the proteins to minimize heat of dilution effects. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water.

-

Equilibrate the instrument to the desired temperature, typically 25°C.

-

-

Binary Titration (e.g., this compound into BRD4BD2):

-

Load the protein solution (e.g., 20-50 µM BRD4BD2) into the sample cell.

-

Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

-

Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the sample cell, allowing the system to reach equilibrium after each injection.

-

-

Ternary Titration (e.g., VCB into pre-formed this compound:BRD4BD2 complex):

-

To determine the affinity of the ternary complex, first form the binary complex by mixing this compound and BRD4BD2 at a saturating ratio (e.g., 1:1.2 molar ratio).

-

Load the pre-formed binary complex into the sample cell.

-

Load the VCB solution into the injection syringe.

-

Perform the titration as described for the binary interaction.

-

-

Data Analysis:

-

The raw data, consisting of heat changes per injection, is integrated to obtain a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

-

Cooperativity (α) can be calculated as the ratio of the binary Kd to the ternary Kd.[10]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) in addition to binding affinity.[5][13]

Protocol for Ternary Complex Formation:

-

Sensor Chip Preparation:

-

Immobilize the E3 ligase (e.g., VHL complex) onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

-

Binary Interaction Analysis (e.g., this compound binding to VHL):

-

Inject a series of concentrations of this compound over the immobilized VHL surface and a reference flow cell.

-